molecular formula C8H6F4O B1402162 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene CAS No. 1404195-15-8

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1402162
CAS No.: 1404195-15-8
M. Wt: 194.13 g/mol
InChI Key: CQZABHSWXJDXNI-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three functional groups:

  • Fluorine at the para position (C4),
  • Methyl at the C1 position,
  • Trifluoromethoxy (–OCF₃) at the C2 position.

Its molecular formula is C₈H₆F₄O, with an average molecular mass of 194.127 g/mol (monoisotopic mass: 194.035478 g/mol) . The trifluoromethoxy group confers electron-withdrawing properties, enhancing metabolic stability and influencing reactivity in synthetic pathways, a trait common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-fluoro-1-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZABHSWXJDXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240146
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404195-15-8
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-fluoro-1-methyl-2-(trifluoromethoxy)benzoic acid, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoromethoxy-Substituted Benzenes

Key analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Mass (g/mol) Key Properties/Applications
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene –OCH₃ (C2), –CF₃ (C1), –F (C4) C₈H₆F₄O 194.127 Higher polarity due to methoxy vs. methyl; used in ligand synthesis.
1-Bromo-4-(trifluoromethoxy)benzene –Br (C1), –OCF₃ (C4) C₇H₄BrF₃O 241.00 Pd-catalyzed direct arylation substrate; bp: 153–155°C .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene –Br (C4), –Cl (C2), –OCF₃ (C1) C₇H₃BrClF₃O 282.45 Halogen-rich structure; intermediate in cross-coupling reactions.
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene –OCH₂C₆H₅ (C2), –CF₃ (C4), –F (C1) C₁₄H₁₀F₄O 274.23 Bulky phenylmethoxy group; potential use in OLED materials.
Key Observations :
  • Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution or cross-coupling reactions .
  • Steric Influence : Methyl groups (e.g., in the target compound) introduce less steric hindrance compared to bulkier substituents like phenylmethoxy (–OCH₂C₆H₅), enabling higher yields in coupling reactions .

Reactivity in Pd-Catalyzed Reactions

The target compound’s analogs demonstrate utility in Pd-catalyzed direct arylations:

  • 1-Bromo-4-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., thiophenes, imidazoles) to yield C5-arylated products in >90% yields under Pd(OAc)₂ catalysis .
  • 1-Bromo-3-(trifluoromethoxy)benzene shows slightly reduced reactivity (69–89% yields) due to meta-substitution-induced steric effects .
  • Methyl vs. Bromo : The target compound’s methyl group may hinder oxidative addition in cross-coupling compared to bromo-substituted analogs but could stabilize intermediates via inductive effects.

Physicochemical Properties

  • Boiling Points : Bromo-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher boiling points (153–155°C) due to increased molecular mass and halogen polarity .
  • Solubility : Methyl-substituted derivatives (e.g., the target compound) are more lipophilic than methoxy- or hydroxy-substituted analogs, favoring membrane permeability in bioactive molecules .

Pharmaceutical and Industrial Relevance

  • Fluorinated Pharmaceuticals: The trifluoromethoxy group improves metabolic stability and bioavailability, as seen in analogs like 1-(2-aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride (anticancer candidate) .
  • Agrochemicals : Bromo- and chloro-substituted derivatives serve as intermediates in pesticide synthesis (e.g., flufenprox) .

Biological Activity

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene, also known by its CAS number 1404195-15-8, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a fluoro group, a methyl group, and a trifluoromethoxy group. The presence of these substituents influences its electronic properties, making it a candidate for various biological applications.

Chemical Structure:

  • Molecular Formula: C8H6F4O
  • Molecular Weight: 210.13 g/mol

The biological activity of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and alters the compound's binding affinity to biological targets, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity and Pharmacological Effects

Research indicates that 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene exhibits several biological activities:

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, the presence of trifluoromethoxy groups has been linked to enhanced activity against certain bacterial strains.

Anticancer Potential

Fluorinated compounds are often investigated for their anticancer properties. Preliminary studies suggest that 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Neuroprotective Effects

Some research highlights the potential neuroprotective effects of fluorinated compounds. This compound may protect neuronal cells from oxidative damage, suggesting its utility in neurodegenerative disease models.

Case Studies

Several studies have explored the biological activity of fluorinated compounds similar to 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene:

  • Antimicrobial Study:
    • Objective: Assess the antimicrobial efficacy against E. coli and S. aureus.
    • Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
  • Cancer Cell Line Study:
    • Objective: Evaluate cytotoxic effects on breast cancer cell lines (MCF-7).
    • Findings: The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
  • Neuroprotection Research:
    • Objective: Investigate protective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
    • Findings: Pre-treatment with the compound reduced cell death by 40%, suggesting neuroprotective properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)Neuroprotection (%)
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene321540
4-Fluoroaniline642025
Trifluoromethylphenol161030

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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